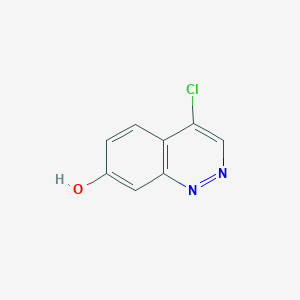

4-Chloro-7-hydroxycinnoline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-Chloro-7-hydroxycinnoline is a useful research compound. Its molecular formula is C8H5ClN2O and its molecular weight is 180.59 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

Anticancer Activity

4-Chloro-7-hydroxycinnoline has been investigated for its potential anticancer properties. Studies have shown that derivatives of this compound can exhibit selective cytotoxicity against various cancer cell lines. For instance, a study demonstrated that certain chlorinated cinnoline derivatives displayed enhanced potency against drug-resistant strains of Plasmodium falciparum, indicating potential as antimalarial agents as well.

Mechanism of Action

The mechanism by which this compound exerts its effects is believed to involve the interference with critical metabolic pathways in cancer cells. This includes the modulation of enzyme activities and interactions with specific molecular targets, which can lead to apoptosis in malignant cells .

Analytical Chemistry Applications

Spectrophotometric Methods

In analytical chemistry, this compound has been utilized as a reagent in spectrophotometric methods for the determination of various pharmaceutical compounds. Its ability to form colored complexes with metal ions has been exploited for the quantitative analysis of drugs in formulations .

| Application | Method | Target Compounds | Detection Limit |

|---|---|---|---|

| Spectrophotometry | Colorimetric assay | Antihistamines (e.g., loratadine) | Low µg/mL range |

| Fluorometric assay | Fluorescent detection | Antihypertensives (e.g., losartan) | Low µg/mL range |

Biological Studies

Biochemical Pathway Investigations

Research involving this compound has also focused on understanding its role in biochemical pathways. For example, it has been examined for its interactions with mitochondrial ATPase, where it was found to inhibit enzyme activity through covalent modification . This inhibition can provide insights into the compound's potential as a therapeutic agent targeting metabolic processes.

Industrial Applications

Material Development

The unique chemical properties of this compound make it a candidate for developing new materials. Its derivatives are being explored for their utility in creating novel polymers and coatings due to their stability and reactivity.

Case Study 1: Antimalarial Efficacy

A specific study evaluated several chlorinated cinnolines, including this compound, for their efficacy against P. falciparum. The results indicated that compounds with electron-withdrawing groups had enhanced potency against resistant strains, suggesting a promising avenue for developing new antimalarial drugs.

Case Study 2: Cytotoxicity Assessment

In vitro studies compared the cytotoxicity of this compound derivatives with traditional chemotherapeutics like chloroquine. The findings revealed that certain derivatives exhibited lower cytotoxicity while maintaining effective antitumor activity, indicating a safer therapeutic profile.

Propiedades

Número CAS |

197359-56-1 |

|---|---|

Fórmula molecular |

C8H5ClN2O |

Peso molecular |

180.59 g/mol |

Nombre IUPAC |

4-chlorocinnolin-7-ol |

InChI |

InChI=1S/C8H5ClN2O/c9-7-4-10-11-8-3-5(12)1-2-6(7)8/h1-4,12H |

Clave InChI |

AUZNQQFVTCXCLP-UHFFFAOYSA-N |

SMILES canónico |

C1=CC2=C(C=C1O)N=NC=C2Cl |

Origen del producto |

United States |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.